molecular formula C17H13F3N2O4S2 B2982196 methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 1105246-14-7

methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2982196
CAS No.: 1105246-14-7
M. Wt: 430.42
InChI Key: UQTSBOZZJGFHFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a thiazine ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The trifluoromethyl group could be introduced using a variety of methods, including direct fluorination or through the use of trifluoromethyl-containing reagents .


Molecular Structure Analysis

The molecular formula of the compound is C18H15F3N2O4S2, with an average mass of 444.448 Da and a monoisotopic mass of 444.042542 Da . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dihydro-2H-benzo[b][1,4]thiazin-2-yl group, which is a bicyclic structure containing a nitrogen and a sulfur atom .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Environmental Sensing and Pesticide Removal

A study describes the development of thiophene-based metal-organic frameworks (MOFs) that exhibit luminescent properties. These MOFs are capable of sensing environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde with high selectivity and sensitivity. Additionally, one of the MOFs showed potential in trapping 2,4-dichlorophenol from wasted methanol solutions, demonstrating its application in environmental monitoring and remediation (Zhao et al., 2017).

Synthesis and Antibacterial Activities of 2-Oxaisocephems

Another research effort focused on synthesizing a series of 2-oxaisocephems, which are compounds with a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety. These compounds were tested for their antibacterial activities and showed potent effects against gram-positive bacteria, including strains resistant to common antibiotics. This highlights the potential pharmaceutical applications of such compounds in developing new antibacterial agents (Tsubouchi et al., 1994).

Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives

Research into the electrosynthesis of fluorinated benzo[b]thiophene derivatives has shown that anodic fluorination can lead to the selective production of monofluorinated products. This process demonstrates a method for the synthesis of fluorinated organic compounds, which are important in various chemical industries, including pharmaceuticals and agrochemicals (Yin et al., 2011).

In Silico Prediction and Microbial Investigation of Dihydropyrrolone Conjugates

A study synthesized a library of dihydropyrrolone conjugates and evaluated them for their antibacterial, antifungal, and antimycobacterial activities. The compounds showed varying degrees of activity against different bacterial and fungal strains, with some compounds demonstrating better activity than standard drugs. Additionally, in silico ADME prediction properties suggested that these compounds possess good drug-likeness properties, indicating their potential as pharmaceutical agents (Pandya et al., 2019).

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications, including in medicinal chemistry . Future research could explore the biological activity of this compound and develop methods for its synthesis.

Properties

IUPAC Name

methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S2/c1-26-16(25)9-4-5-27-15(9)22-13(23)7-12-14(24)21-10-6-8(17(18,19)20)2-3-11(10)28-12/h2-6,12H,7H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTSBOZZJGFHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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